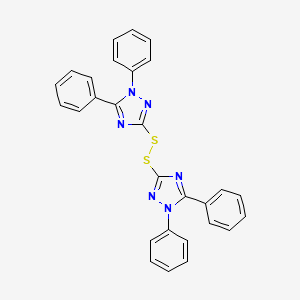
2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate is a chemical compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a benzene ring substituted with a dimethylamino group and a sulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate typically involves the reaction of 4-(dimethylamino)benzenesulfonyl chloride with 2-methylheptanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate can undergo several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonate ester group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation. These reactions are typically carried out under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions. These reactions are often conducted in polar solvents like water or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used for these reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfo, and halo derivatives of the benzene ring.
Nucleophilic Substitution: Products include various substituted sulfonate esters.
Oxidation and Reduction: Products include oxidized or reduced forms of the dimethylamino group.
Scientific Research Applications
2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonate ester group can undergo hydrolysis under certain conditions. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzenesulfonic acid
- 2-Methylheptyl benzenesulfonate
- 4-(Dimethylamino)benzene-1-sulfonyl chloride
Uniqueness
2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dimethylamino group and the sulfonate ester group allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
61165-54-6 |
|---|---|
Molecular Formula |
C16H27NO3S |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
2-methylheptyl 4-(dimethylamino)benzenesulfonate |
InChI |
InChI=1S/C16H27NO3S/c1-5-6-7-8-14(2)13-20-21(18,19)16-11-9-15(10-12-16)17(3)4/h9-12,14H,5-8,13H2,1-4H3 |
InChI Key |
VQSQMULEYLHEFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)COS(=O)(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)

![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
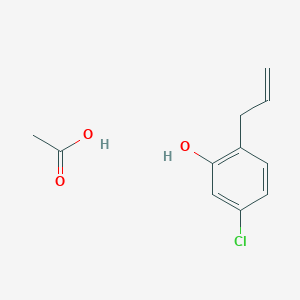


![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
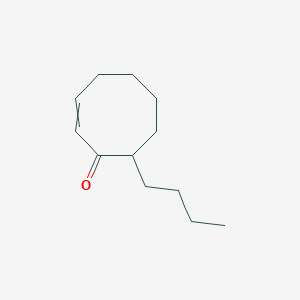
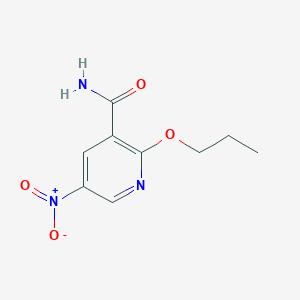
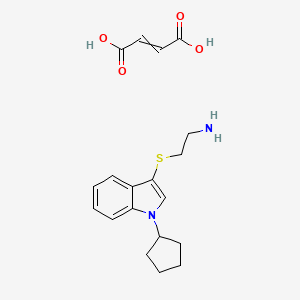
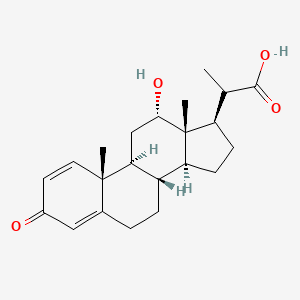
![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
